molecular formula C6H10FNS B075601 Isothiocyanic acid, 5-fluoropentyl ester CAS No. 1536-80-7

Isothiocyanic acid, 5-fluoropentyl ester

Cat. No. B075601
CAS RN: 1536-80-7
M. Wt: 147.22 g/mol
InChI Key: JEHXRXHQHCVJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiocyanic acid, 5-fluoropentyl ester, also known as 5F-ISO, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of the more well-known synthetic cannabinoid, JWH-018, and is structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC). However, unlike THC, 5F-ISO is not intended for human consumption and is solely used for research purposes.

Mechanism of Action

The mechanism of action of Isothiocyanic acid, 5-fluoropentyl ester is similar to that of other synthetic cannabinoids. These compounds bind to the cannabinoid receptors in the brain and peripheral tissues, resulting in various physiological effects. The two main types of cannabinoid receptors are CB1 and CB2. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and are involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Isothiocyanic acid, 5-fluoropentyl ester are similar to those of other synthetic cannabinoids. These compounds can cause a range of effects such as euphoria, relaxation, altered perception, and increased appetite. However, the specific effects of Isothiocyanic acid, 5-fluoropentyl ester may vary depending on the dosage, route of administration, and individual factors such as age, sex, and medical history.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Isothiocyanic acid, 5-fluoropentyl ester in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of synthetic cannabinoids on the endocannabinoid system in a more precise and controlled manner. Additionally, Isothiocyanic acid, 5-fluoropentyl ester is relatively stable and can be stored for long periods of time, which makes it a useful compound for long-term studies.
However, there are also some limitations to using Isothiocyanic acid, 5-fluoropentyl ester in lab experiments. One of the main concerns is the potential for toxicity and adverse effects, especially when used in high doses or for extended periods of time. Additionally, the effects of Isothiocyanic acid, 5-fluoropentyl ester may vary depending on the method of administration, which can make it difficult to compare results across different studies.

Future Directions

There are several potential future directions for research involving Isothiocyanic acid, 5-fluoropentyl ester. One area of interest is the development of new drugs based on the structure of Isothiocyanic acid, 5-fluoropentyl ester that can target specific cannabinoid receptors and produce desired therapeutic effects. Additionally, there is a need for further research to investigate the potential long-term effects of synthetic cannabinoids on the endocannabinoid system and overall health. Finally, researchers may explore the use of Isothiocyanic acid, 5-fluoropentyl ester in combination with other drugs or therapies to enhance their effectiveness or reduce adverse effects.

Synthesis Methods

The synthesis of Isothiocyanic acid, 5-fluoropentyl ester involves the reaction of 5-isothiocyanatovaleric acid with 5-fluoropentanol in the presence of a strong base such as potassium carbonate. This reaction results in the formation of Isothiocyanic acid, 5-fluoropentyl ester as a white crystalline powder. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Isothiocyanic acid, 5-fluoropentyl ester has been widely used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that regulates various physiological processes such as pain sensation, appetite, and mood. Synthetic cannabinoids such as Isothiocyanic acid, 5-fluoropentyl ester are used to study the effects of these compounds on the endocannabinoid system and to develop new drugs for therapeutic purposes.

properties

CAS RN

1536-80-7

Molecular Formula

C6H10FNS

Molecular Weight

147.22 g/mol

IUPAC Name

1-fluoro-5-isothiocyanatopentane

InChI

InChI=1S/C6H10FNS/c7-4-2-1-3-5-8-6-9/h1-5H2

InChI Key

JEHXRXHQHCVJHP-UHFFFAOYSA-N

SMILES

C(CCN=C=S)CCF

Canonical SMILES

C(CCN=C=S)CCF

Other CAS RN

1536-80-7

synonyms

5-Fluoropentyl isothiocyanate

Origin of Product

United States

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